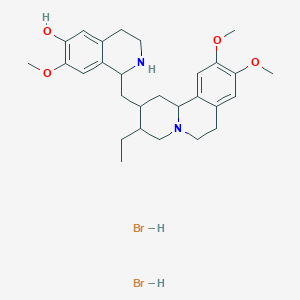

2,3,4,5-Tetracaffeoylglucaric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

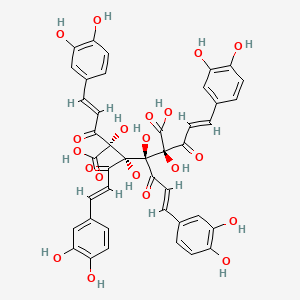

2,3,4,5-Tetracaffeoylglucaric acid is a polyphenolic compound derived from caffeic acid and glucaric acid. It is known for its antioxidant properties and is found in various plants, including those in the genus Gnaphalium . This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetracaffeoylglucaric acid typically involves the esterification of glucaric acid with caffeic acid. This process can be achieved through various methods, including:

Direct Esterification: This method involves the reaction of glucaric acid with caffeic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of glucaric acid with caffeic acid. This method is advantageous due to its mild reaction conditions and high selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation, to produce glucaric acid, followed by chemical or enzymatic esterification with caffeic acid. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetracaffeoylglucaric acid undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups in the caffeic acid moieties can be oxidized to quinones under oxidative conditions.

Reduction: The quinones formed from oxidation can be reduced back to phenolic hydroxyl groups using reducing agents such as sodium borohydride.

Substitution: The ester bonds in this compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of glucaric acid and caffeic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products Formed

Oxidation: Quinones derived from caffeic acid.

Reduction: Regeneration of phenolic hydroxyl groups.

Substitution: Glucaric acid and caffeic acid.

Scientific Research Applications

2,3,4,5-Tetracaffeoylglucaric acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the antioxidant properties of polyphenols.

Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

Industry: It can be used in the formulation of dietary supplements and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetracaffeoylglucaric acid primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

2,3,4,5-Tetracaffeoylglucaric acid can be compared with other caffeic acid derivatives, such as:

- 2,4,5-Tricaffeoylglucaric acid

- 2,3,4- or 3,4,5-Tricaffeoylaltraric acid

- 2,3(4,5)-Dicaffeoylaltraric acid

These compounds share similar antioxidant properties but differ in the number and position of caffeic acid moieties attached to the glucaric acid backbone. The unique structure of this compound, with four caffeic acid units, may confer enhanced antioxidant and therapeutic properties compared to its analogs .

Properties

Molecular Formula |

C42H34O20 |

|---|---|

Molecular Weight |

858.7 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5-tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)39(59,37(55)56)41(61,35(53)15-7-23-3-11-27(45)31(49)19-23)42(62,36(54)16-8-24-4-12-28(46)32(50)20-24)40(60,38(57)58)34(52)14-6-22-2-10-26(44)30(48)18-22/h1-20,43-50,59-62H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t39-,40+,41-,42-/m1/s1 |

InChI Key |

WINRWNWFZZGKBN-KFLUQYNTSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)[C@](O)([C@@](O)([C@](O)([C@@](O)(C(=O)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)/C=C/C3=CC(=C(C=C3)O)O)C(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C(C(=O)O)(C(C(=O)C=CC2=CC(=C(C=C2)O)O)(C(C(=O)C=CC3=CC(=C(C=C3)O)O)(C(C(=O)C=CC4=CC(=C(C=C4)O)O)(C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl](/img/structure/B15125611.png)

![13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15125627.png)

![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B15125632.png)

![[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15125636.png)

![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)

![[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B15125688.png)